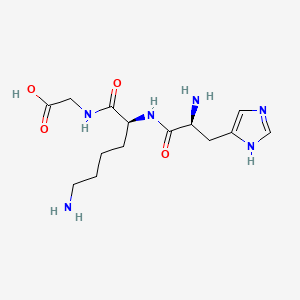

Glycine, N-(N2-L-histidyl-L-lysyl)-

Description

Historical Context of Discovery and Isolation

The journey of Glycine (B1666218), N-(N2-L-histidyl-L-lysyl)- from an unknown plasma component to a well-characterized bioactive peptide began in the 1970s. Dr. Loren Pickart was the first to isolate this tripeptide from human plasma albumin in 1973. peptidesciences.commdpi.com His initial research demonstrated that a factor in the plasma of younger individuals could rejuvenate the protein synthesis capabilities of aged liver cells. wikipedia.orgacs.org This growth-modulating factor was later identified as the tripeptide Glycyl-L-histidyl-L-lysine. wikipedia.org

| Key Milestone | Year | Discoverer/Researcher | Significance |

| Isolation from Human Plasma | 1973 | Dr. Loren Pickart | First identification of a growth-modulating factor in human plasma. peptidesciences.commdpi.com |

| Identification as GHK | 1977 | Pickart et al. | The growth-modulating peptide was confirmed to be Glycyl-L-histidyl-L-lysine. wikipedia.org |

| Proposed Copper Chelation | 1970s | Dr. Loren Pickart | Hypothesized that GHK's function might involve chelating metal ions. wikipedia.org |

Biochemical Significance and Endogenous Presence

Glycine, N-(N2-L-histidyl-L-lysyl)- is an endogenous peptide, meaning it is naturally produced and present in the human body. It is found in various biological fluids, including plasma, saliva, and urine. peptidesciences.comctu.edu.vn A key characteristic of this tripeptide is its high affinity for copper(II) ions, readily forming the GHK-Cu complex. wikipedia.org This ability to bind and transport copper is crucial, as copper is an essential cofactor for numerous enzymes involved in critical physiological processes. peptidesciences.com

The concentration of GHK in human plasma has been observed to decline significantly with age. This age-related decrease is thought to contribute to the diminished regenerative capacity seen in older individuals. wikipedia.org

| Biological Fluid/Matrix | Concentration | Significance |

| Human Plasma (age 20) | ~200 ng/mL | Higher levels are associated with youthful regenerative capabilities. wikipedia.org |

| Human Plasma (age 60) | ~80 ng/mL | The decline with age is linked to reduced tissue repair. wikipedia.org |

| Saliva and Urine | Present | Indicates its distribution and potential systemic roles. peptidesciences.com |

| Extracellular Matrix (e.g., Collagen) | Released upon injury | Acts as a signal for tissue repair and remodeling. nih.govresearchgate.net |

Conceptual Role in Biological Systems

The conceptual role of Glycine, N-(N2-L-histidyl-L-lysyl)- in biological systems is that of a key regulator and signaling molecule, particularly in response to injury and during tissue remodeling. It is not merely a structural component but an active participant in a wide array of cellular processes.

One of its primary roles is in wound healing and tissue regeneration . peptidesciences.com Following tissue damage, GHK is liberated from extracellular matrix proteins like collagen. nih.govresearchgate.net It then acts as a chemoattractant for immune cells, such as mast cells and macrophages, to the site of injury. peptidesciences.com Furthermore, it stimulates the synthesis of essential extracellular matrix components, including collagen and glycosaminoglycans, which are vital for rebuilding tissue architecture. peptidesciences.com

As an antioxidant , GHK demonstrates protective effects against oxidative stress. It can chelate redox-active metal ions like copper, thereby preventing them from participating in the generation of harmful reactive oxygen species (ROS). nih.gov Research has also indicated its ability to detoxify harmful byproducts of lipid peroxidation. mdpi.com

Perhaps one of its most profound roles is in the modulation of gene expression . Studies have shown that GHK can influence the expression of a large number of genes, often reversing the gene expression patterns associated with certain disease states and promoting a return to a healthier cellular state. wikipedia.orgnih.gov This suggests that GHK can act at a fundamental level to orchestrate complex biological responses.

| Biological Process | Key Effects of GHK |

| Wound Healing | Stimulates collagen and glycosaminoglycan synthesis, attracts immune cells. peptidesciences.com |

| Tissue Regeneration | Promotes blood vessel growth and nerve outgrowth. peptidesciences.com |

| Anti-Inflammatory Action | Exhibits anti-inflammatory properties. peptidesciences.com |

| Antioxidant Defense | Reduces oxidative damage by chelating metal ions and detoxifying harmful molecules. mdpi.comnih.gov |

| Gene Expression | Modulates the expression of numerous genes, promoting a healthier cellular state. wikipedia.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-11(14(24)18-7-12(21)22)20-13(23)10(16)5-9-6-17-8-19-9/h6,8,10-11H,1-5,7,15-16H2,(H,17,19)(H,18,24)(H,20,23)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIYNCLILDLGRS-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211082 | |

| Record name | Glycine, N-(N2-L-histidyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62024-09-3 | |

| Record name | Glycine, N-(N2-L-histidyl-L-lysyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062024093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(N2-L-histidyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Chemical Modifications

Peptide Synthesis Strategies

The assembly of the His-Lys-Gly sequence requires the sequential formation of amide bonds between the constituent amino acids in the correct order. Since chemical peptide synthesis proceeds from the C-terminus to the N-terminus, the synthetic route involves starting with Glycine (B1666218), followed by Lysine (B10760008), and finally Histidine.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common method for producing peptides. masterorganicchemistry.com It involves covalently attaching the C-terminal amino acid (Glycine) to an insoluble polymer resin and sequentially adding the subsequent amino acids. masterorganicchemistry.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps. masterorganicchemistry.com Two main chemistries dominate the SPPS field: Fmoc-based and Boc-based strategies. altabioscience.com

A general comparison of the two main SPPS strategies is outlined below.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Deprotection Condition | Mildly basic (e.g., 20% piperidine (B6355638) in DMF) lifetein.com | Strongly acidic (e.g., trifluoroacetic acid - TFA) peptide.com |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Very strong acid-labile (e.g., Bzl, Z) or HF-labile |

| Final Cleavage | Mildly acidic (e.g., TFA) altabioscience.com | Strong acid (e.g., liquid HF, TFMSA) peptide.com |

| Advantages | Milder conditions, compatible with sensitive modifications. altabioscience.com | Effective for difficult or aggregation-prone sequences. peptide.com |

| Disadvantages | Potential for aspartimide formation, dibenzofulvene adducts. nih.gov | Requires specialized, hazardous equipment (for HF). altabioscience.com |

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the predominant method for SPPS today due to its use of milder reaction conditions. altabioscience.comnih.gov The synthesis of His-Lys-Gly begins with the attachment of Fmoc-Gly-OH to a suitable resin, such as Wang resin. google.com The synthesis cycle then proceeds as follows:

Deprotection: The Nα-Fmoc group of the resin-bound glycine is removed using a mild base, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF), to expose the free amino group. lifetein.com

Coupling: The next amino acid, Fmoc-Lys(Boc)-OH, is activated and coupled to the glycine residue. The ε-amino group of the lysine side-chain is protected with a tert-butyloxycarbonyl (Boc) group to prevent branching. creative-peptides.com Activation is commonly achieved using reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). google.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Repeat Cycle: The deprotection and coupling steps are repeated for the final amino acid, Fmoc-His(Trt)-OH. The imidazole (B134444) side-chain of histidine is typically protected with a trityl (Trt) group to prevent side reactions and reduce racemization. peptide.comgoogle.com

Final Cleavage: After the sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (Boc on Lys and Trt on His) are removed simultaneously using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to capture reactive cations. altabioscience.comnih.gov

The older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy utilizes differential acid lability. masterorganicchemistry.com The Nα-Boc group is removed with a moderately strong acid like TFA, while the more stable side-chain protecting groups and the resin linkage are removed at the end with a very strong acid like anhydrous hydrogen fluoride (B91410) (HF). peptide.compeptide.com

The synthesis cycle for His-Lys-Gly using Boc chemistry is as follows:

Attachment: Boc-Gly-OH is attached to a suitable resin, such as a Merrifield resin.

Deprotection: The Nα-Boc group is removed with neat TFA or TFA in dichloromethane (B109758) (DCM). peptide.com

Neutralization: The resulting protonated amine is neutralized with a base wash. peptide.com

Coupling: The next amino acid, Boc-Lys(2-Cl-Z)-OH, is coupled. The lysine side-chain is often protected with the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which is stable to TFA but cleaved by HF. peptide.com

Repeat Cycle: The cycle is repeated for Boc-His(Tos)-OH, where the histidine side-chain is protected by a p-toluenesulfonyl (Tos) group. peptide.com

Final Cleavage: The completed peptide is cleaved from the resin and deprotected using a strong acid like HF, which requires specialized and hazardous equipment. altabioscience.compeptide.com

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), predates solid-phase methods. masterorganicchemistry.comresearchgate.net In this approach, the peptide is synthesized in a homogenous solution, and intermediates must be purified after each step, often by crystallization or chromatography. nih.gov This method can be advantageous for large-scale synthesis. nih.gov

The synthesis of His-Lys-Gly could be performed stepwise or via fragment condensation. researchgate.netacs.org For example, a dipeptide fragment like Boc-His(Trt)-Lys(Boc)-OH could be synthesized and purified, and then coupled to a glycine ester (e.g., Gly-OMe) in solution. The coupling reactions are mediated by reagents similar to those used in SPPS, such as DCC (N,N'-dicyclohexylcarbodiimide) or TBTU. nih.govacs.org While powerful, this method is more labor-intensive due to the required purification of intermediates. nih.gov

The successful synthesis of His-Lys-Gly requires careful management of the reactive side chains of Histidine and Lysine. Glycine, being the simplest amino acid with no side chain, presents no specific challenges. youtube.com The example of methionine protection is not directly applicable here, but similar principles of side-chain management are crucial for histidine and lysine. peptide.com

Lysine (Lys): The primary challenge with lysine is its nucleophilic ε-amino group on the side chain, which can react during coupling to form branched peptides. peptide.comcreative-peptides.com Therefore, this group must be protected throughout the synthesis. The choice of protecting group must be orthogonal to the Nα-protecting group, meaning it is stable during Nα-deprotection but can be removed during the final cleavage step. creative-peptides.comiris-biotech.de

| SPPS Strategy | Common Lysine (ε-NH₂) Protecting Groups | Deprotection Condition |

| Fmoc/tBu | Boc (tert-butyloxycarbonyl) | TFA (Final Cleavage) creative-peptides.com |

| Mtt (4-Methyltrityl) | Dilute TFA (Allows for selective deprotection on-resin) iris-biotech.de | |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) | Hydrazine (Allows for selective deprotection on-resin) iris-biotech.de | |

| Boc/Bzl | Z (Benzyloxycarbonyl) | HF (Final Cleavage) peptide.com |

| 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | HF (Final Cleavage), more stable to acid than Z peptide.comcreative-peptides.com |

Histidine (His): Histidine is one of the most problematic amino acids in peptide synthesis. creative-peptides.com Its imidazole side chain can cause two major issues:

Side-chain Acylation: The unprotected imidazole ring can be acylated during coupling, though this is often reversible. peptide.com

Racemization: More significantly, the lone pair of electrons on the imidazole's π-nitrogen (Nπ) can act as an intramolecular base, abstracting the α-proton of the activated carboxyl group. nih.govcem.com This leads to the formation of an achiral enolate intermediate, resulting in significant loss of stereochemical purity (epimerization). cem.com

Protecting the imidazole ring is crucial to prevent these issues, especially racemization. While protecting the τ-nitrogen (Nτ) with groups like Trityl (Trt) is common, it does not prevent racemization because the problematic π-nitrogen remains free. peptide.comnih.gov Protecting the π-nitrogen with groups like benzyloxymethyl (Bom) in Boc chemistry or methoxybenzyloxymethyl (MBom) in Fmoc chemistry is far more effective at suppressing racemization. nih.govrsc.org

| SPPS Strategy | Common Histidine (imidazole) Protecting Groups | Position | Efficacy Against Racemization |

| Fmoc/tBu | Trt (Trityl) | Nτ | Poor nih.gov |

| Boc (tert-butyloxycarbonyl) | Nτ or Nπ | Labile to piperidine, only for short peptides peptide.comstackexchange.com | |

| Mtt (4-Methyltrityl) | Nτ | Poor peptide.com | |

| MBom (Methoxybenzyloxymethyl) | Nπ | Excellent nih.gov | |

| Boc/Bzl | Tos (Tosyl) | Nτ | Moderate peptide.com |

| DNP (2,4-Dinitrophenyl) | Nτ | Moderate, but imparts poor solubility peptide.comrsc.org | |

| Bom (Benzyloxymethyl) | Nπ | Excellent peptide.comrsc.org |

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Synthesis of Derivatives and Analogues

The synthetic strategies described above can be readily adapted to produce derivatives and analogues of His-Lys-Gly. Modifications can be introduced by using derivatized amino acid building blocks or by post-synthetic modification of the completed peptide.

Side-Chain Modification: Analogues can be created by incorporating modified amino acids during SPPS. For instance, a glycated analogue could be synthesized by using a pre-formed Fmoc-Lys(Glc,Boc)-OH building block, where a glucose moiety is attached to the lysine side chain. nih.gov

N- or C-Terminal Modification: The N-terminus can be acylated (e.g., acetylated) on the resin before cleavage. The C-terminus can be modified from a carboxylic acid to an amide by choosing an appropriate resin (e.g., Rink Amide resin) at the start of the synthesis.

Amino Acid Substitution: Analogues can be generated by simply substituting one or more of the amino acids in the sequence with other natural or unnatural amino acids during the stepwise synthesis.

N-Alkylation: N-alkylated glycine derivatives can be synthesized through methods like the aminolysis of chloroacetic acid, which could potentially be incorporated to create peptidomimetic analogues. mdpi.com

Design Principles for Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The design of these molecules is a cornerstone of modern medicinal chemistry.

A key principle in peptidomimetic design is the identification of a pharmacophore—the specific three-dimensional arrangement of amino acid side-chain groups essential for biological activity. nih.gov For GHK, the side chains of histidine (imidazole group) and lysine (ε-amino group), along with the N-terminal glycine, constitute the critical elements for its interactions, particularly for metal ion chelation. nih.gov

Another design strategy involves constraining the peptide's conformation. By introducing modifications that limit the flexibility of the peptide backbone, it is possible to lock the molecule into its biologically active shape, thereby increasing potency and stability. This can be achieved by creating cyclic peptides or introducing non-standard amino acids. nih.gov The development of GHK derivatives often follows these principles, aiming to create analogues with prolonged activity and better bioavailability. researchgate.netnih.gov

Site-Selective Modifications of the Peptide Backbone

The ability to chemically modify a peptide at specific sites is crucial for creating functional derivatives. researchgate.net GHK offers several distinct reactive sites, allowing for a wide range of chemical alterations. The primary goals of these modifications include improving stability, modulating solubility, and attaching labels or other functional moieties. researchgate.netnih.gov

N-Terminal Modification: The α-amino group of the N-terminal glycine is a prime target for modification. nih.gov Its reactivity can be differentiated from the ε-amino group of lysine by carefully controlling the pH of the reaction, leveraging the intrinsic differences in their pKa values. nih.gov Specific reagents, such as specially designed benzaldehydes and azidogluconolactone, have been developed for the selective labeling of N-terminal glycine residues. nih.govnih.govnih.gov

Lysine Side-Chain Modification: The ε-amino group of the lysine residue is another highly accessible site for chemical conjugation. nih.gov Standard methods like acylation with N-hydroxysuccinimide (NHS) esters are commonly used to attach various functional groups. nih.gov Achieving single-site modification is simplified in GHK as it contains only one lysine residue. nih.govnih.gov

Backbone Modification: Alterations to the amide bonds of the peptide backbone itself can profoundly impact the peptide's conformation and properties. researchgate.net Replacing a standard amide bond with a thioamide or forming a heterocyclic ring within the backbone can change rigidity, hydrogen bonding patterns, and susceptibility to enzymatic cleavage. researchgate.net

Table 2: Reactive Sites and Modification Strategies for Gly-His-Lys (GHK)

| Reactive Site on GHK | Type of Modification | Reagents/Methods | Purpose | References |

|---|---|---|---|---|

| N-Terminal α-Amine (Glycine) | Acylation, Aldehyde Condensation | NHS esters, ortho-substituted benzaldehydes, Azidogluconolactone | Attachment of functional groups, fluorescent labels, or polymers. | nih.govnih.govnih.gov |

| ε-Amine (Lysine Side-Chain) | Acylation, Alkylation | NHS esters, Isothiocyanates | Attachment of biotin, fluorophores, or polyethylene (B3416737) glycol (PEG). | nih.govnih.govnih.gov |

| Imidazole Ring (Histidine Side-Chain) | Alkylation, Metal Coordination | Various alkylating agents, Metal ions (e.g., Cu²⁺) | Modulation of activity, formation of metal complexes. | nih.govcapes.gov.br |

| Peptide Backbone (Amide Bonds) | Amide bond isosteres | Thionation reagents, Cyclization strategies | Increase stability against proteases, conformational constraint. | researchgate.net |

Creation of Metal-Peptide Complexes (e.g., Copper Complexes)

A defining characteristic of Gly-His-Lys is its high affinity for copper(II) ions, with which it forms a well-characterized and stable complex, often denoted as GHK-Cu. researchgate.netnih.gov This interaction is not merely a chemical curiosity; the copper-bound form of the peptide is considered central to many of its biological functions. nih.gov

The formation and structure of the GHK-Cu complex have been investigated using techniques such as potentiometric titration and visible-absorption spectrophotometry. nih.gov These studies have elucidated the specific binding sites on the peptide that coordinate with the copper ion. The coordination involves the nitrogen atoms from the amino-terminal group, the imidazole side chain of histidine, and a deprotonated amide nitrogen from the peptide backbone. nih.govcapes.gov.br

Crucially, the ε-amino group of the lysine residue plays a significant role in enhancing the stability of the copper complex. nih.gov This makes the GHK-Cu complex notably more stable than copper complexes with similar peptides lacking the lysine residue, such as glycyl-L-histidine. nih.gov At physiological pH, GHK can effectively compete with other molecules, like albumin, for binding to copper(II), highlighting the physiological relevance of this complex. nih.gov

Table 3: Characteristics of the Gly-His-Lys-Copper(II) Complex (GHK-Cu)

| Property | Description | Significance | References |

|---|---|---|---|

| Primary Binding Sites | The Cu(II) ion is coordinated by the N-terminal amino group, the imidazole nitrogen of histidine, and deprotonated amide nitrogens. | Forms a stable, square-planar complex that is central to the peptide's activity. | nih.govcapes.gov.br |

| Role of Lysine | The ε-amino group of lysine significantly increases the stability constant of the complex. | Enhances the peptide's ability to chelate and transport copper ions effectively. | nih.gov |

| Analytical Methods | Potentiometric titration, visible-absorption spectrophotometry, equilibrium dialysis. | Used to determine stability constants, species distribution at different pH values, and the structure of the complexes. | nih.gov |

| Physiological Relevance | GHK-Cu can compete with serum albumin for copper ions at physiological pH. | Suggests a role in copper transport and homeostasis. | nih.gov |

Biochemical and Molecular Interactions

Receptor Binding Studies

No data is available on the interaction of Glycine (B1666218), N-(N2-L-histidyl-L-lysyl)- with any receptors.

There is no information regarding the binding or modulatory effects of Glycine, N-(N2-L-histidyl-L-lysyl)- on the NMDA receptor complex.

The interaction between Glycine, N-(N2-L-histidyl-L-lysyl)- and glycine-gated chloride channels in neutrophils has not been studied.

No other cellular receptor interactions for Glycine, N-(N2-L-histidyl-L-lysyl)- have been reported.

The contribution of the glycine, histidine, or lysine (B10760008) residues to the binding affinity of the tripeptide is unknown as no binding studies have been published.

Interactions with Ligand-Gated Ion Channels

Enzyme Modulation and Catalysis

There is no information available on whether Glycine, N-(N2-L-histidyl-L-lysyl)- can modulate enzyme activity or participate in catalysis.

Influence on Enzyme Activity (e.g., 5-α Reductase)

Based on the available research, there is no direct evidence to suggest that Glycine, N-(N2-L-histidyl-L-lysyl)- or its parent peptide GHK influences the activity of 5-α reductase. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov Inhibitors of 5-α reductase are typically steroidal or non-steroidal compounds with specific structural features that allow them to bind to the enzyme's active site. nih.govnih.gov The known inhibitors fall into classes such as benzoquinolines, piperidones, and nonsteroidal aryl acids. nih.gov The structure of Glycine, N-(N2-L-histidyl-L-lysyl)- does not align with the established pharmacophores for 5-α reductase inhibition.

Interaction with Alpha-Amidating Enzymes

Peptidylglycine α-amidating monooxygenase (PAM) is a crucial enzyme that catalyzes the C-terminal amidation of many bioactive peptides, a modification essential for their full biological activity. nih.govabcam.com This bifunctional enzyme first hydroxylates the α-carbon of the C-terminal glycine residue, which is then cleaved by a lyase domain to produce the amidated peptide and glyoxylate. abcam.comwikipedia.org The substrate specificity of PAM is directed towards peptides with a C-terminal glycine. nih.govnih.gov

The chemical structure of Glycine, N-(N2-L-histidyl-L-lysyl)- features a glycine residue as part of a side chain attached to the lysine, rather than at the C-terminus of the peptide backbone. Consequently, it is not a typical substrate for PAM. There is currently no scientific literature documenting a direct interaction, either as a substrate or a modulator, between Glycine, N-(N2-L-histidyl-L-lysyl)- and alpha-amidating enzymes.

Implications for the Glycine Cleavage/Synthase System (GCS)

The Glycine Cleavage System (GCS) is a mitochondrial multi-enzyme complex that plays a central role in glycine catabolism. wikipedia.orgnih.gov It breaks down glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit that is transferred to tetrahydrofolate. frontiersin.org This system is vital for regulating glycine concentrations and providing one-carbon units for various biosynthetic pathways. frontiersin.orgnih.gov The GCS is composed of four proteins: P-protein, H-protein, T-protein, and L-protein. wikipedia.orgnih.gov

There is no evidence in the current scientific literature to suggest that Glycine, N-(N2-L-histidyl-L-lysyl)- or GHK has any direct or indirect implications for the Glycine Cleavage/Synthase System. The regulation of GCS is complex, but there are no documented interactions with this class of peptides.

Histidine Triad Nucleotide Binding Protein 1 (Hint1) Modulation

Histidine Triad Nucleotide Binding Protein 1 (HINT1) is a versatile protein implicated in various cellular processes, including transcriptional regulation and apoptosis. medlineplus.govprospecbio.com It functions as a tumor suppressor and is involved in nervous system function by interacting with signaling proteins. medlineplus.govprospecbio.com HINT1 has been shown to interact with proteins like Pontin, Reptin, and transcription factors, thereby modulating their activity. biologists.com

Current research has not established any interaction between HINT1 and the tripeptide Glycine, N-(N2-L-histidyl-L-lysyl)- or its parent GHK peptide. The known interaction partners of HINT1 are typically larger proteins involved in signaling and transcriptional complexes. biologists.comnih.gov

Metal Ion Chelation and Complex Formation

The most well-documented biochemical property of the GHK peptide, and by extension its derivatives, is its strong ability to chelate metal ions, most notably copper(II).

Copper(II) Ion Binding Affinity and Coordination Chemistry

The GHK tripeptide exhibits a high affinity for copper(II) ions, readily forming a stable complex known as GHK-Cu. nih.govhappi.com This binding affinity is comparable to, and in some cases exceeds, that of other biological copper carriers like albumin. nih.govwikipedia.org The formation of the GHK-Cu complex involves the coordination of the copper ion with specific residues of the peptide. happi.comacs.org

The coordination chemistry of the GHK-Cu complex has been studied using various spectroscopic techniques. acs.orgnih.gov At physiological pH, the copper(II) ion is typically coordinated by the nitrogen atoms from the amino-terminal glycine, the imidazole (B134444) side chain of histidine, and the amide backbone, forming a square-planar complex. happi.comacs.orgacs.org The lysine residue's side chain amino group can also participate in complex formation, particularly at more alkaline pH values. nih.gov This chelation effectively silences the redox activity of the copper ion, which can otherwise be a source of oxidative stress. wikipedia.orgnih.gov

Table 1: Copper(II) Binding Properties of GHK

| Property | Finding | Source |

|---|---|---|

| Binding Affinity | High affinity for Cu(II), forming the GHK-Cu complex. nih.govhappi.com | nih.govhappi.com |

| Coordination | At physiological pH, Cu(II) is coordinated by the N-terminal amino group, the imidazole of histidine, and the amide backbone. happi.comacs.orgacs.org | happi.comacs.orgacs.org |

| Complex Stability | The chelation results in a highly stable GHK-Cu complex. happi.com | happi.com |

| Redox Activity | The redox activity of Cu(II) is silenced upon complexation with GHK. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

Proposed Role in Metal Ion Transport

The high affinity of GHK for copper(II) has led to the proposal that it plays a role in the transport and bioavailability of this essential metal ion. nih.govnih.gov GHK can effectively compete with albumin for copper binding, suggesting it could mobilize copper from this major plasma protein. nih.gov This ability to shuttle copper ions may be crucial for delivering copper to cells and tissues where it is needed for various enzymatic processes. serenitepeptide.com

The proposed mechanism involves GHK binding to copper in the bloodstream and facilitating its transport across cell membranes. nih.gov While the precise mechanisms of cellular uptake of the GHK-Cu complex are still under investigation, its ability to regulate copper availability points to a significant physiological role in metal ion homeostasis. nih.gov

Table 2: Proposed Role of GHK in Metal Ion Transport

| Proposed Function | Evidence/Rationale | Source |

|---|---|---|

| Copper Mobilization | GHK can compete with albumin for Cu(II) binding, suggesting it can mobilize copper from plasma. nih.gov | nih.gov |

| Cellular Delivery | The GHK-Cu complex may facilitate the transport of copper into cells. serenitepeptide.com | serenitepeptide.com |

| Bioavailability | By binding and transporting copper, GHK may regulate its bioavailability for enzymatic reactions. nih.gov | nih.gov |

Interaction with Other Biomolecules

The tripeptide Glycine, N-(N2-L-histidyl-L-lysyl)-, commonly known as GHK (Glycyl-L-histidyl-L-lysine), is a naturally occurring peptide fragment found in human plasma, saliva, and urine. mdpi.com Its concentration in the body is known to decline with age. nih.gov GHK exhibits a strong affinity for copper(II) ions, with which it readily forms a complex known as GHK-Cu. nih.govsemanticscholar.org This peptide, both in its free and copper-bound forms, engages in a multitude of biochemical and molecular interactions, playing a significant role in tissue remodeling, wound healing, and cellular protection. mdpi.comnih.gov

Effects on Extracellular Matrix (ECM) Component Synthesis (e.g., Collagen, Laminins)

GHK and its copper complex, GHK-Cu, are potent modulators of the extracellular matrix (ECM), the intricate network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. mdpi.com The peptide's influence extends to the synthesis of several crucial ECM components, including collagens and laminins.

The GHK amino acid sequence is found within the alpha 2(I) chain of type I collagen. ulprospector.comscirp.org It is proposed that upon tissue injury, proteolytic enzymes release GHK, which then acts as an early signal for repair and regeneration. mdpi.comulprospector.com

Numerous studies have demonstrated that GHK-Cu stimulates the synthesis of key ECM proteins by dermal fibroblasts. ulprospector.comtbzmed.ac.ir Research has shown that GHK-Cu can increase the production of collagen, elastin (B1584352), proteoglycans, and glycosaminoglycans, which are all essential for maintaining the integrity and elasticity of the skin. ulprospector.comtbzmed.ac.irmdpi.com In fibroblast cultures, the stimulating effect of GHK-Cu on collagen synthesis was observed to begin at concentrations between 10⁻¹² and 10⁻¹¹ M, reaching its peak at 10⁻⁹ M. scirp.org This stimulation occurs independently of any increase in the number of cells. scirp.org

Clinical studies have further substantiated these findings. In one study, a facial cream containing GHK-Cu applied for 12 weeks was found to significantly stimulate dermal keratinocyte proliferation and improve collagen production in 70% of the treated women. ulprospector.com Another study found that GHK-Cu increased collagen production more effectively than vitamin C or retinoic acid. ulprospector.com

| ECM Component | Observed Effect | Cell/Model System | Key Findings | Citation |

|---|---|---|---|---|

| Collagen I & III | Stimulation of Synthesis | Human Dermal Fibroblasts | GHK-Cu increased the production of collagen. The effect was dose-dependent, with maximal stimulation at 10⁻⁹ M. | ulprospector.comscirp.org |

| Elastin | Increased Production | Human Dermal Fibroblasts | All tested concentrations of GHK-Cu (0.01, 1, and 100 nM) increased elastin production. | ulprospector.com |

| Glycosaminoglycans | Increased Synthesis | Rat Experimental Wounds | Injections of GHK-Cu stimulated the production of glycosaminoglycans, particularly chondroitin (B13769445) sulfate (B86663) and dermatan sulfate. | nih.gov |

| Decorin | Increased mRNA Level | Rat Experimental Wounds & Dermal Fibroblast Cultures | GHK-Cu treatment increased the mRNA levels of this small proteoglycan involved in collagen fibrillogenesis. | nih.gov |

| Laminin | Stimulation of Production | General (Product Technical Data) | Proven to stimulate the production of laminin, a major component of the basal lamina. | ulprospector.com |

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

Glycine, N-(N2-L-histidyl-L-lysyl)- demonstrates significant antioxidant capabilities, protecting cells from the damaging effects of reactive oxygen species (ROS). These protective actions are multifaceted and have been observed in various in vitro and in vivo models.

The peptide is an effective scavenger of harmful free radicals. Studies using electron spin resonance (ESR) spin-trapping techniques have indicated that GHK can diminish hydroxyl and peroxyl radicals. In cultured human Caco-2 cells, GHK was shown to reduce the increase in ROS levels induced by tert-butyl hydroperoxide at concentrations of 10 µM or less.

A key aspect of GHK's antioxidant activity is its ability to neutralize toxic byproducts of lipid peroxidation, such as acrolein and 4-hydroxy-trans-2-nonenal. These reactive aldehydes are implicated in the pathogenesis of several age-related conditions. GHK's ability to quench these molecules helps to mitigate cellular damage. For instance, it has been shown to protect cultured skin keratinocytes from lethal damage induced by ultraviolet (UV) radiation by inactivating these reactive carbonyl species.

Furthermore, GHK-Cu can modulate the activity of crucial antioxidant enzymes. It has been shown to increase the activity of superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into either ordinary molecular oxygen or hydrogen peroxide. In one study, GHK was found to physically mitigate the release of pro-oxidant iron ions from ferritin by up to 87%. While GHK itself shows limited direct hydrogen-donating antioxidant ability in some assays, its primary protective effect appears to stem from its ability to chelate metal ions like copper, thereby reducing their redox activity, and to scavenge specific types of ROS.

| Mechanism | Specific Target/Effect | Experimental Context | Key Findings | Citation |

|---|---|---|---|---|

| ROS Scavenging | Hydroxyl and Peroxyl Radicals | Electron Spin Resonance (ESR) | Demonstrated ability to diminish specific ROS types. | |

| Cellular ROS Reduction | tert-butyl hydroperoxide-induced ROS | Caco-2 Cells | Reduced ROS levels at concentrations of 10 µM or less. | |

| Detoxification | Lipid peroxidation products (e.g., acrolein, 4-hydroxynonenal) | In Vitro Assays | Effectively quenches toxic aldehydes, preventing cellular damage. | |

| Enzyme Modulation | Superoxide Dismutase (SOD) | Cell Culture Models | Increases the activity of this key antioxidant enzyme. | |

| Metal Ion Chelation | Copper (Cu²⁺) and Iron (Fe²⁺) | In Vitro Assays | Binds metal ions, reducing their pro-oxidant redox activity and preventing iron release from ferritin. | |

| Photoprotection | UVB-induced damage | Cultured Skin Keratinocytes | Protects cells from lethal UV radiation by inactivating reactive carbonyl species. |

Cellular and Subcellular Mechanisms of Action

Cellular Signaling Pathways

GHK exerts its influence by interacting with multiple intracellular signaling pathways. It does not appear to interact directly with DNA but rather modulates signal transduction cascades and transcription factors to alter cellular behavior and function. sportstechnologylabs.com

GHK is a significant modulator of gene expression, capable of influencing a large percentage of human genes. peptidesciences.com Research indicates it can affect the expression of approximately 32% of human genes, generally by suppressing those linked to inflammation and tissue breakdown while promoting those involved in repair and regeneration. peptidesciences.com This broad-spectrum gene modulation allows it to reset the cellular environment towards a state of regeneration and healing.

Key findings on its gene modulation activity include:

Suppression of Inflammatory Pathways: GHK is understood to suppress the activity of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. peptidesciences.com

Activation of Stem Cell Markers: In dermal skin equivalents, GHK-Cu has been shown to increase the expression of epidermal stem cell markers, including integrins and p63, suggesting an enhancement of the proliferative potential of basal keratinocytes. nih.gov

Upregulation of Repair and Antioxidant Genes: The peptide can activate genes associated with DNA repair and antioxidant responses. peptidesciences.comelementsarms.com It also modulates gene expression related to tissue remodeling. peptidesciences.comnih.gov

| Gene/Pathway Target | Observed Effect | Reference |

|---|---|---|

| NF-κB | Suppression of activity, reducing inflammation. | peptidesciences.com |

| p63 and Integrins | Increased expression in keratinocytes, indicating enhanced "stemness". | nih.gov |

| DNA Repair Genes | Upregulation/activation. | peptidesciences.comelementsarms.com |

| Antioxidant Response Genes | Upregulation/activation. | elementsarms.com |

| Tissue Remodeling Genes | Modulation of expression. | peptidesciences.comnih.gov |

A primary mechanism of GHK is its profound influence on the synthesis of proteins, particularly those that constitute the extracellular matrix (ECM). It activates fibroblasts, the key cells responsible for producing ECM components. elementsarms.com

GHK stimulates the synthesis of several critical structural proteins and molecules:

Collagen: It stimulates both the synthesis and breakdown of collagen, a key process in tissue remodeling. nih.gov Studies in human fibroblasts have shown that GHK-Cu can augment collagen production by up to 70%. elementsarms.com Specifically, it increases the synthesis and deposition of type I collagen. nih.gov

Elastin (B1584352): Through the activation of fibroblasts, GHK promotes the synthesis of elastin, which provides elasticity to tissues. elementsarms.com

Glycosaminoglycans (GAGs): GHK stimulates the production of GAGs, such as dermatan sulfate (B86663) and chondroitin (B13769445) sulfate, which are vital for maintaining skin hydration and structural integrity. nih.govelementsarms.com

Decorin: The synthesis of decorin, a small proteoglycan that helps regulate the assembly of collagen fibers, is also increased by GHK. nih.govelementsarms.com

Metalloproteinases: The compound stimulates the synthesis of enzymes known as metalloproteinases, which are involved in breaking down proteins to facilitate wound healing and tissue remodeling. peptidesciences.comnih.gov

Furthermore, studies on glycine (B1666218), a constituent amino acid of GHK, have shown it can enhance protein synthesis and reduce protein degradation by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in intestinal cells. nih.gov

| Protein/Molecule | Function | Reference |

|---|---|---|

| Collagen (Type I) | Provides structural integrity and strength to connective tissues. | nih.govelementsarms.comnih.gov |

| Elastin | Provides elasticity to tissues like skin and blood vessels. | elementsarms.com |

| Glycosaminoglycans | Hydrate tissues and contribute to the ECM structure. | nih.govelementsarms.comnih.gov |

| Decorin | Regulates collagen fibrillogenesis and ECM organization. | nih.govelementsarms.com |

| Metalloproteinases | Enzymes that remodel the extracellular matrix during repair. | peptidesciences.comnih.gov |

Regulation of Cellular Processes

GHK actively regulates fundamental cellular processes, including protective mechanisms against stress and injury, as well as the formation of new tissue structures like blood vessels and nerves.

GHK exhibits significant cytoprotective effects through multiple mechanisms, shielding cells from various forms of damage.

Anti-inflammatory Action: GHK demonstrates anti-inflammatory properties by suppressing the signaling of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). peptidesciences.com

Antioxidant Activity: The peptide functions as an antioxidant, improving the body's defenses against oxidative stress. elementsarms.com It can reduce levels of reactive oxygen species (ROS) and increase the level of antioxidant enzymes. nih.govnih.gov

DNA Repair: GHK helps restore the replicative ability of fibroblasts that have been damaged by radiation, an injury that directly affects cellular DNA. nih.gov It also appears to boost the activity of DNA repair enzymes. peptidesciences.com

Protection from Metal Toxicity: GHK can prevent cell death induced by excess copper (Cu2+) and zinc (Zn2+). nih.gov It achieves this by binding to the metal ions, reducing their redox activity, and preventing them from causing protein aggregation and cellular damage. nih.gov

Membrane Stabilization: The amino acid glycine, a component of GHK, has been shown to protect cells against hypoxic (low oxygen) injury. nih.gov A proposed mechanism is the stabilization of porous defects that form in the plasma membranes of ischemic cells. nih.gov More recently, glycine was found to inhibit the protein NINJ1, which is an executioner of plasma membrane rupture during various forms of lytic cell death. elifesciences.org

| Protective Action | Mechanism | Reference |

|---|---|---|

| Anti-inflammation | Suppresses pro-inflammatory cytokines like TNF-α and IL-6. | peptidesciences.com |

| Antioxidant Defense | Reduces reactive oxygen species (ROS) and increases antioxidant enzymes. | nih.govelementsarms.comnih.gov |

| DNA Damage Response | Restores vitality to irradiated fibroblasts and boosts DNA repair enzymes. | nih.govpeptidesciences.com |

| Protection from Metal Toxicity | Binds Cu2+ and Zn2+ to prevent ion-induced cell death and protein aggregation. | nih.gov |

| Membrane Integrity | Its component, glycine, inhibits the NINJ1 protein to prevent plasma membrane rupture. | elifesciences.org |

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in wound healing and tissue regeneration that is stimulated by GHK. nih.govnih.govresearchgate.net The peptide attracts endothelial cells, the primary cells lining blood vessels, to the site of an injury. nih.gov Animal studies have confirmed that GHK-Cu accelerates wound healing partly by increasing blood vessel formation. nih.gov

The mechanism for this pro-angiogenic effect may be partly explained by the actions of its constituent amino acid, glycine. Research has shown that glycine is a necessary mediator for angiogenesis induced by Vascular Endothelial Growth Factor (VEGF). nih.gov The proposed pathway involves the activation of glycine transporter 1 (GlyT1) by VEGF, leading to an increase in intracellular glycine, which then promotes angiogenesis. nih.gov

GHK has been demonstrated to stimulate nerve outgrowth, a crucial factor for nervous system repair and development. nih.govresearchgate.net Studies indicate that GHK-Cu can promote the growth of neurites, which are the projections from a neuron's cell body that develop into axons and dendrites. sportstechnologylabs.com This neurite extension is essential for establishing neural connections and repairing nerve damage. sportstechnologylabs.com The ability of GHK to encourage this process suggests its potential role in supporting neuronal health and regeneration.

Reduction of Micro-inflammation

The tripeptide GHK and its copper complex (GHK-Cu) exhibit significant anti-inflammatory properties through various mechanisms. GHK-Cu has been shown to modulate immune responses and reduce the production of pro-inflammatory cytokines. peptidesciences.com Specifically, it can suppress key inflammatory signaling molecules such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). peptidesciences.commedchemexpress.com This action is partly achieved by blocking the activation of NF-κB, a critical transcription factor that regulates the gene expression of many inflammatory mediators. peptidesciences.comnih.gov

In models of lung inflammation, GHK-Cu provides protection by reducing oxidative stress. peptidesciences.com This protective effect is associated with its ability to target and modulate peroxiredoxin 6, an enzyme involved in antioxidant defense. Furthermore, GHK-Cu has been observed to clear toxic byproducts generated from lipid degradation, which are linked to inflammation and neurodegeneration. peptidesciences.com By down-regulating genes associated with inflammation and tissue breakdown, GHK helps to fine-tune the body's response to injury and irritation, mitigating the collateral damage that can result from a chronic inflammatory state. peptidesciences.comtydes.is

Programmed Cell Death (Apoptosis) Activation in Cultured Cells

Glycine, N-(N2-L-histidyl-L-lysyl)- has demonstrated a notable ability to modulate programmed cell death, or apoptosis, particularly in cancer cell lines. Research indicates that GHK can reactivate the apoptotic system in malignant cells. nih.govnih.gov In cultured human cancer lines, including neuroblastoma, histiocytic lymphoma, and breast cancer cells, GHK at low nanomolar concentrations inhibited cell growth and re-activated apoptosis. nih.govnih.gov

The mechanism for this pro-apoptotic effect involves the upregulation of genes that control programmed cell death. Analysis using the Broad Institute's Connectivity Map revealed that GHK increased the expression of multiple human caspase genes, which encode for the key protease enzymes that execute the process of apoptosis. researchgate.netlifescienceglobal.com Specifically, GHK was found to increase gene expression in 6 of the 12 human caspases responsible for activating this pathway. researchgate.netlifescienceglobal.com Studies have identified caspases 3 and 7 as being reactivated by GHK, leading to the induction of apoptosis. nih.govbiotechpeptides.com

Conversely, GHK has also been shown to have anti-apoptotic effects in non-cancerous cells under stress. In a model of intracerebral hemorrhage, GHK treatment alleviated neuronal apoptosis, suggesting a cell-type-dependent and context-dependent role in regulating cell survival and death pathways. nih.gov

| Cell Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Human Cancer Cells (Neuroblastoma, Lymphoma) | Inhibition of growth, activation of apoptosis | Reactivation of caspases 3 and 7 | nih.govnih.gov |

| General Cancer Cells | Induction of apoptosis | Increased gene expression of 6 out of 12 human caspases | researchgate.netlifescienceglobal.com |

| Neurons (in an injury model) | Inhibition of apoptosis | Involvement of the miR-339-5p/VEGFA pathway | nih.gov |

Involvement in Metabolic Pathways (Non-Clinical Focus)

Role in Lipid Metabolism (mechanistic implications)

The peptide GHK plays a protective role in lipid metabolism, primarily by counteracting the damaging effects of lipid peroxidation. Lipid peroxidation is a chain reaction that produces a variety of toxic byproducts, leading to cellular damage. nih.gov GHK has been shown to bind and neutralize these harmful byproducts, including reactive carbonyl species like acrolein, glyoxal, and 4-hydroxynonenal (B163490) (HNE). nih.govnih.govacs.org

A key mechanism of GHK's protective action involves the modulation of metal ions that catalyze lipid peroxidation. The GHK-Cu complex has been observed to completely block the copper-dependent oxidation of low-density lipoproteins (LDL). nih.gov Furthermore, GHK-Cu can inhibit the release of iron from ferritin. nih.govpeptidesciences.com Since iron is a potent catalyst for lipid peroxidation, this action significantly reduces oxidative damage following tissue injury. nih.govnih.gov By quenching the toxic end-products of fatty acid peroxidation and modulating the activity of pro-oxidant metal ions, GHK helps to maintain the integrity of lipids and cell membranes. nih.govnih.gov

| Mechanism | Effect | Reference |

|---|---|---|

| Quenching of Lipid Peroxidation Byproducts | Binds and inactivates toxic aldehydes such as 4-hydroxynonenal (HNE) and acrolein. | nih.govnih.govacs.org |

| Inhibition of LDL Oxidation | GHK-Cu completely blocks copper-dependent oxidation of low-density lipoproteins. | nih.gov |

| Modulation of Iron Metabolism | Inhibits iron release from ferritin, preventing iron-catalyzed lipid peroxidation. | nih.govpeptidesciences.comnih.gov |

Interplay with Sarcosine (B1681465) and Glycine Betaine (B1666868) Synthesis Pathways

Based on available research, there is no direct evidence to suggest that the tripeptide Glycine, N-(N2-L-histidyl-L-lysyl)- interacts with or modulates the metabolic pathways responsible for sarcosine and glycine betaine synthesis. These pathways utilize the amino acid glycine as a direct precursor, but an intermediary or regulatory role for the GHK peptide has not been described in the scientific literature.

General Influence on Amino Acid Metabolism

The primary role of Glycine, N-(N2-L-histidyl-L-lysyl)- in protein and amino acid dynamics appears to be as a regulatory signaling molecule rather than a direct participant in general amino acid metabolism such as transamination or deamination. The GHK sequence is found within the alpha 2(I) chain of type I collagen and in the SPARC glycoprotein. nih.govnih.gov Following tissue injury, proteolytic enzymes can break down these larger proteins, releasing GHK into the local environment where it can then exert its regenerative effects. nih.govnih.gov

Its influence is most pronounced in the regulation of protein synthesis and breakdown within the extracellular matrix. GHK stimulates the synthesis of crucial structural proteins like collagen and elastin, as well as glycosaminoglycans. nih.govnih.govwikipedia.org Simultaneously, it modulates the activity of metalloproteinases (enzymes that break down matrix proteins) and their inhibitors. nih.govwikipedia.org This dual action indicates a sophisticated regulatory function, helping to remodel tissue by clearing damaged proteins and promoting the synthesis of new ones. peptidesciences.comnih.gov While composed of the amino acids glycine, histidine, and lysine (B10760008) neuroganhealth.com, its described function is not as a metabolic precursor but as a high-level regulator of protein turnover and gene expression. sportstechnologylabs.com

Implications for Ammonia (B1221849) Recycling and Purine (B94841) Metabolism

Current scientific literature does not indicate a direct role for the Glycine, N-(N2-L-histidyl-L-lysyl)- peptide in the metabolic pathways of ammonia recycling or purine metabolism. While its constituent amino acid, glycine, is a known precursor in the de novo synthesis of purines, there is no evidence to suggest that the GHK tripeptide itself participates in or influences these pathways.

Structure Activity Relationship Sar Studies

Identification of Key Functional Groups and Residues

The biological functions of Glycine (B1666218), N-(N2-L-histidyl-L-lysyl)- are largely attributed to its ability to chelate metal ions, most notably copper (II). The specific functional groups and amino acid residues that participate in this coordination are critical to its activity.

The primary coordination site for Cu(II) involves a square planar complex formed by:

The nitrogen atom from the imidazole (B134444) side chain of the L-histidyl residue.

The nitrogen atom from the alpha-amino group of the N-terminal Glycine .

The deprotonated amide nitrogen of the peptide bond between Glycine and L-histidine . wikipedia.org

The table below summarizes the key functional groups and their established roles in the activity of Glycine, N-(N2-L-histidyl-L-lysyl)-.

| Residue/Group | Functional Group | Role in Biological Activity |

| Glycine | α-Amino group | Major contributor to copper (II) binding. |

| Glycine-Histidine | Peptide bond amide nitrogen | Participates in the coordination of copper (II). |

| L-Histidine | Imidazole side chain | Essential for the formation of the stable copper (II) complex. |

| L-Lysine | ε-Amino group | Interacts with cellular receptors at physiological pH; can participate in copper binding at alkaline pH. |

Impact of Amino Acid Substitutions on Biological Activity

The substitution of the constituent amino acids in the Glycine, N-(N2-L-histidyl-L-lysyl)- sequence has provided valuable insights into the structural requirements for its biological activity. Modifications can lead to altered metal-binding affinity, stability, and cellular interactions, thereby modulating the peptide's efficacy.

Studies have shown that the replacement of the L-histidyl residue with other amino acids significantly impacts copper binding, underscoring the critical role of the imidazole ring in this interaction. wikipedia.org The stereochemistry of the amino acids is also crucial. For instance, the substitution of L-lysine with its D-enantiomer, D-lysine, has been observed to significantly weaken the analgesic effect of the peptide in animal models. nih.gov This suggests that the specific spatial arrangement of the lysine (B10760008) side chain is important for its interaction with its biological target.

Furthermore, the addition of other amino acids to either the N- or C-terminus of the peptide can abolish certain biological activities. For example, the attachment of a D-alanine residue to either end of the Gly-His-Lys sequence was found to eliminate its analgesic properties. nih.gov This indicates that the accessibility of the terminal ends of the tripeptide is important for this particular biological function.

The following table provides examples of amino acid substitutions and their observed impact on the biological activity of Glycine, N-(N2-L-histidyl-L-lysyl)- analogs.

| Original Peptide | Modified Peptide | Key Substitution | Impact on Biological Activity |

| Gly-His-Lys | Gly-His-D-Lys | Replacement of L-lysine with D-lysine | Significant weakening of analgesic effect. nih.gov |

| Gly-His-Lys | D-Ala -Gly-His-Lys | Addition of D-alanine to the N-terminus | Leveling of the analgesic effect. nih.gov |

| Gly-His-Lys | Gly-His-Lys-D-Ala | Addition of D-alanine to the C-terminus | Leveling of the analgesic effect. nih.gov |

Conformational Effects on Molecular Recognition

The three-dimensional conformation of Glycine, N-(N2-L-histidyl-L-lysyl)- and its metal complexes is a key determinant of its interaction with biological targets. The peptide's flexibility allows it to adopt different conformations, which can be influenced by its environment, such as pH and the presence of metal ions.

The molecular structure of the GHK-Cu complex has been elucidated using various techniques, including X-ray crystallography and NMR spectroscopy. wikipedia.org These studies have confirmed the square planar coordination of the copper ion as described in section 5.1. The conformation of the peptide backbone and the orientation of the amino acid side chains are critical for the stability of this complex and for its subsequent molecular recognition by cellular receptors or other biological molecules. mdpi.com

At physiological pH, it has been proposed that GHK-Cu can form more complex binary and ternary structures. wikipedia.org This conformational plasticity may allow the peptide to interact with a wider range of biological partners, contributing to its diverse physiological roles. The ability to adopt different spatial arrangements can facilitate binding to various receptors and influence downstream signaling pathways. The specific conformation of the peptide-metal complex is therefore a crucial factor in its molecular recognition and subsequent biological response.

Ligand Design Principles Based on SAR Data

The structure-activity relationship data for Glycine, N-(N2-L-histidyl-L-lysyl)- provide a foundation for the rational design of novel ligands with tailored properties. The goal of such design efforts may be to enhance potency, improve stability, or modulate selectivity for specific biological targets.

Based on the available SAR data, several key principles for the design of GHK-based ligands can be outlined:

Preservation of the Copper Binding Motif: The Gly-His dyad is essential for copper chelation. Any new ligand design aimed at retaining copper-dependent activities should preserve the key functional groups: the N-terminal amino group of glycine and the imidazole side chain of histidine.

Modification of the Lysine Residue: The lysine residue offers a site for modification to potentially alter the ligand's pharmacokinetic properties or to introduce additional functionalities. For example, attaching fatty acids to the lysine side chain could enhance skin permeability for cosmetic applications.

Backbone Modifications for Enhanced Stability: Natural peptides are often susceptible to degradation by proteases. Introducing modifications to the peptide backbone, such as the use of D-amino acids or peptidomimetics, could enhance the stability of the ligand, leading to a longer duration of action. However, as noted, such changes can also impact biological activity and must be carefully evaluated. nih.gov

Conformational Constraints: Introducing conformational constraints, for instance, through cyclization, could lock the peptide into a bioactive conformation. This can lead to increased receptor affinity and selectivity. The design of such constrained analogs would be guided by the known three-dimensional structure of the GHK-Cu complex.

By applying these principles, it is possible to develop new molecules based on the Glycine, N-(N2-L-histidyl-L-lysyl)- scaffold with improved therapeutic or cosmetic potential.

Analytical and Characterization Techniques

Chromatographic Methods for Quantification and Purification

Chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone for the analysis of peptides like Glycine (B1666218), N-(N2-L-histidyl-L-lysyl)-. It allows for the separation of the target peptide from impurities, precursors, and other related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. chromatographyonline.com This combination provides not only retention time data but also crucial mass-to-charge (m/z) ratio information, allowing for definitive identification and quantification of the target compound. nih.gov

For a peptide like Glycine, N-(N2-L-histidyl-L-lysyl)-, a soft ionization technique such as electrospray ionization (ESI) is typically used. americanpeptidesociety.orgunh.edu ESI allows the peptide to be transferred from the liquid phase to the gas phase as intact, charged ions with minimal fragmentation. americanpeptidesociety.org Due to the presence of basic residues (histidine and lysine), the peptide readily accepts protons, forming multiply charged positive ions (e.g., [M+H]+, [M+2H]2+) in the ESI source. nih.gov

The mass spectrometer then separates these ions based on their m/z ratio. For even greater certainty, tandem mass spectrometry (LC-MS/MS) can be performed. acs.orgnih.gov In this approach, a specific parent ion (e.g., the [M+H]+ ion of the tripeptide) is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information that can confirm the amino acid sequence of the peptide. nih.govnih.gov LC-MS/MS methods are highly specific and sensitive, often allowing for quantification without the need for derivatization. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis

Direct analysis of peptides like Glycine, N-(N2-L-histidyl-L-lysyl)- by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to the low volatility and thermal instability of the peptide structure. Instead, GC-MS is a powerful and widely used method for the quantitative analysis of the constituent amino acids following acid hydrolysis of the peptide. researchgate.netwvu.eduresearchgate.net This approach confirms the amino acid composition of the peptide.

The process involves two key steps: hydrolysis and derivatization. First, the peptide is broken down into its individual amino acids—glycine, histidine, and lysine (B10760008)—typically by heating in a strong acid like 6N hydrochloric acid. wvu.edu Following hydrolysis, the amino acids, which are polar and non-volatile, must be chemically modified in a process called derivatization to make them suitable for GC analysis. sigmaaldrich.comresearchgate.netthermofisher.com Derivatization converts the polar functional groups (e.g., -COOH, -NH2, -OH) into less polar, more volatile derivatives. sigmaaldrich.com Common derivatization techniques include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and acylation with reagents such as ethylchloroformate. sigmaaldrich.comthermofisher.comnih.gov

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the individual amino acid derivatives based on their boiling points and interactions with the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each amino acid derivative for identification and quantification. wvu.edu

| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Derivative Type | Key GC-MS Parameters |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Heat at 100°C for 30-60 min in a solvent like acetonitrile. wvu.edu | Trimethylsilyl (TMS) derivatives | Column: 5% Phenyl Methylpolysiloxane; Carrier Gas: Helium; Detection: Mass Spectrometry (Scan or SIM mode). wvu.eduthermofisher.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Heat at 100°C for 2-4 hours in acetonitrile. sigmaaldrich.com | tert-butyldimethylsilyl (TBDMS) derivatives | Column: SLB-5ms; Temperature Program: 100°C initial, ramp to 360°C; Detection: MS identifying characteristic fragments (e.g., M-57). sigmaaldrich.com |

| Acylation/Esterification | Ethylchloroformate (ECF) | Reaction in an aqueous/organic mixture (e.g., water, ethanol, pyridine, chloroform) at room temperature. nih.govd-nb.info | N-ethoxycarbonyl ethyl esters | Column: ZB-AAA; Detection: MS in Selected Ion Monitoring (SIM) mode for quantification. d-nb.info |

**6.2. Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the structural features of Glycine, N-(N2-L-histidyl-L-lysyl)-. NMR provides atomic-level information on the connectivity and spatial arrangement of atoms, while IR spectroscopy identifies the functional groups and secondary structure elements present in the peptide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed molecular structure of peptides in solution. For Glycine, N-(N2-L-histidyl-L-lysyl)-, NMR can confirm the amino acid sequence and provide insights into the peptide's conformation and dynamics. spectralservice.de Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D ¹H NMR spectra provide initial information on the types of protons present. spectralservice.de Key spectral regions include the amide protons (δ 7-9 ppm), aromatic protons of the histidine side chain (δ 6.5-8.5 ppm), α-protons (δ ~4-5 ppm), and aliphatic side-chain protons of lysine (δ ~1-4 ppm). uzh.chchemrxiv.org The chemical shifts of the imidazole (B134444) ring protons of histidine are particularly sensitive to pH, which can be used to study protonation states. haverford.edu

2D NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond connectivities and identify the spin systems of the individual amino acid residues. uzh.ch NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional folding.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. spectralservice.de The carbonyl carbons of the peptide bonds appear in the range of δ 169-178 ppm, while α-carbons and side-chain carbons have characteristic chemical shifts. spectralservice.denih.govresearchgate.net

| Residue | Nucleus | Group | Typical Chemical Shift Range (ppm) |

|---|---|---|---|

| Glycine | ¹H | α-CH₂ | 3.5 - 4.0 pnas.org |

| ¹³C | α-C | 43 - 47 utexas.edu | |

| Histidine | ¹H | Ring C2-H | ~8.6 (protonated) to 7.8 (deprotonated) haverford.edu |

| Ring C4-H | ~7.4 (protonated) to 7.0 (deprotonated) haverford.edu | ||

| ¹³C | α-C | 50 - 55 researchgate.net | |

| Ring C | 117 - 135 nih.gov | ||

| Lysine | ¹H | ε-CH₂ | ~3.0 uzh.ch |

| ¹³C | ε-C | ~40 nih.gov | |

| Peptide Backbone | ¹H | Amide N-H | 7.0 - 9.0 chemrxiv.org |

| ¹³C | Carbonyl C=O | 170 - 178 nih.gov |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for analyzing the secondary structure of peptides. The IR spectrum of Glycine, N-(N2-L-histidyl-L-lysyl)- is dominated by characteristic absorption bands arising from the vibrations of its peptide backbone. acs.org

The most informative bands for peptide secondary structure analysis are the Amide I and Amide II bands. researchgate.netresearchgate.net

Amide I band (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the peptide backbone. researchgate.netacs.org Its precise frequency is sensitive to the hydrogen-bonding pattern and thus to the secondary structure (e.g., α-helix, β-sheet, random coil). researchgate.netlew.ro

Amide II band (1500-1600 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net It is also sensitive to conformation.

Amide A band (~3300 cm⁻¹): This band corresponds to the N-H stretching vibration. researchgate.net

The side chains of the amino acid residues also contribute to the spectrum. For instance, the carboxylate groups (COO⁻) and protonated amino groups (NH₃⁺) from the termini and the lysine side chain will have characteristic stretching and bending vibrations. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Assignment |

|---|---|---|

| Amide A (N-H stretch) | ~3300 researchgate.net | Peptide backbone N-H group, involved in H-bonding |

| Amide I (C=O stretch) | 1600 - 1700 researchgate.netacs.org | Peptide backbone C=O group. Sensitive to secondary structure (α-helix, β-sheet, turn, random coil). researchgate.net |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 researchgate.net | Coupled vibration of the peptide bond, sensitive to conformation. |

| -CH₂ Bending | ~1450 | Methylene groups in Glycine and Lysine side chains. |

| COO⁻ Symmetric Stretch | ~1400 | C-terminal carboxylate group. |

| Amide III | 1200 - 1300 researchgate.net | Complex mix of C-N stretching and N-H bending. |

| Imidazole Ring Vibrations | 1500 - 1600 | C=C and C=N stretching in the Histidine side chain. |

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline solid state. nih.govyoutube.com While obtaining a crystal structure of the peptide Glycine, N-(N2-L-histidyl-L-lysyl)- itself may be challenging, crystallographic analysis of its complexes with other molecules (e.g., metal ions or small organic acids) can provide invaluable information about its conformational preferences and intermolecular interactions. nih.govpan.pl

The technique involves irradiating a single crystal of the complex with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. youtube.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule is generated. nih.gov From this map, a detailed atomic model of the peptide complex can be built, revealing precise bond lengths, bond angles, and torsion angles.

Studies on complexes of the constituent amino acids, such as L-histidine with malonic acid or nickel ions, demonstrate the power of this technique. researchgate.netnih.gov These studies reveal how the amino acid molecules arrange themselves, the specific conformations they adopt, and the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. researchgate.neted.ac.uk This information is crucial for understanding how the peptide might interact with biological receptors or other molecules at an atomic level. nih.gov

| Complex | Space Group | Unit Cell Parameters | Key Findings |

|---|---|---|---|

| L-histidine · Malonic acid | P2₁ researchgate.net | a=10.038 Å, b=8.970 Å, c=13.682 Å, β=109.81° researchgate.net | Structure consists of positively charged histidinium zwitterions and hydrogen malonate ions, revealing specific hydrogen bonding patterns. researchgate.net |

| DL-histidine · Malonic acid | P2₁/n researchgate.net | a=9.998 Å, b=9.006 Å, c=13.721 Å, β=110.15° researchgate.net | Demonstrates how chirality affects the molecular aggregation and conformation within the crystal lattice. researchgate.net |

| L-histidine (orthorhombic polymorph) | P2₁2₁2₁ ed.ac.uk | a=5.195 Å, b=7.391 Å, c=18.729 Å ed.ac.uk | Provides high-precision hydrogen atom positions, crucial for understanding H-bonding networks. ed.ac.uk |

| Ferritin-Histidine-Ni²⁺ Complex | P 2₁ 3 nih.gov | a=118.8 Å, b=118.8 Å, c=118.8 Å nih.gov | Illustrates how histidine residues can coordinate with metal ions (Ni²⁺) to mediate the formation of ordered 3D protein arrays. nih.gov |

Advanced Techniques for Biological Activity Assessment

To understand the biological function of Glycine, N-(N2-L-histidyl-L-lysyl)-, it is essential to measure its interaction with specific biological targets such as receptors, enzymes, or transporters. Radioligand binding assays are a gold-standard method for this purpose.

Radioligand binding assays are a highly sensitive and quantitative method used to characterize the interaction between a ligand (the peptide) and its receptor or binding site. oncodesign-services.comcreative-bioarray.comwikipedia.org The principle involves using a radioactively labeled molecule (the radioligand), which is known to bind to the target of interest, and measuring how the test compound, Glycine, N-(N2-L-histidyl-L-lysyl)-, affects this binding. revvity.com These assays are considered the "gold standard" for measuring the affinity of a ligand for its target. giffordbioscience.com

There are two main types of radioligand binding assays:

Saturation Assays: In these experiments, increasing concentrations of a radioligand are incubated with a fixed amount of the biological preparation (e.g., cell membranes containing the receptor). This allows for the determination of the receptor density (Bmax), which is the total number of binding sites, and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. creative-bioarray.comgiffordbioscience.com

Competition Assays: These are the most common assays for characterizing a new compound. A fixed concentration of the radioligand is incubated with the biological preparation in the presence of varying concentrations of the unlabeled test compound (the "competitor," i.e., Glycine, N-(N2-L-histidyl-L-lysyl)-). oncodesign-services.com The test compound competes with the radioligand for binding to the receptor. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), one can calculate the inhibitory constant (Ki). creative-bioarray.comgiffordbioscience.com The Ki value represents the affinity of the test compound for the receptor and is a critical parameter for comparing the potency of different compounds. giffordbioscience.com

| Assay Type | Key Parameter Measured | Definition | Significance |

|---|---|---|---|

| Saturation Binding | Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. giffordbioscience.com | Measures the affinity of the radioligand for the receptor. A lower Kd indicates higher affinity. |

| Saturation Binding | Bmax (Maximum Binding Capacity) | The total concentration of receptor binding sites in the sample. giffordbioscience.com | Quantifies the density of the target receptor in a given tissue or cell preparation. |

| Competition Binding | IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of a competitor that displaces 50% of the specific binding of the radioligand. oncodesign-services.com | A direct measure of the competitor's potency in the specific assay conditions. |

| Competition Binding | Ki (Inhibitory Constant) | The equilibrium dissociation constant of the competitor, calculated from the IC₅₀. creative-bioarray.com | An intrinsic measure of the competitor's binding affinity, independent of assay conditions, allowing for comparison across different studies. |

Flow Cytometry for Reactive Oxygen Species Measurement

Flow cytometry is a powerful technique used to measure the levels of intracellular reactive oxygen species (ROS) and to assess the antioxidant capabilities of specific compounds. mdpi.com This method utilizes fluorescent probes that become detectable upon oxidation by ROS. preprints.org The ability of the tripeptide Glycine, N-(N2-L-histidyl-L-lysyl)-, commonly known as GHK, to mitigate ROS has been specifically evaluated using this technique. nih.gov